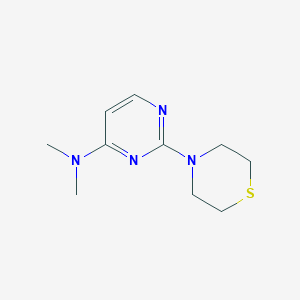

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) synthesized analogues of pyrimidine-azitidinone, which exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis.

Application in Organic Synthesis : According to Wan et al. (2002), Dimethylformamide (DMF) is used as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides. This method is particularly useful in small-scale reactions where the direct use of carbon monoxide gas is impractical.

Antifungal Effect : A study by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives exhibited significant antifungal activity, particularly against Aspergillus terreus and Aspergillus niger.

Anti-Inflammatory and Analgesic Activity : In research by Abu‐Hashem and Youssef (2011), novel pyrimidine derivatives were synthesized and found to have promising anti-inflammatory and analgesic activities.

Anticancer Drug Amplification : Strekowski et al. (1986) discussed the interaction of phleomycin amplifiers with DNA, which is crucial for understanding the molecular basis of anticancer drug amplification.

In Vitro and In Vivo Antitumor/Anticancer Activity : A study by Venkateshwarlu et al. (2014) demonstrated the synthesis of novel O-Mannich bases of dihydropyrimidinones with significant in vitro cytotoxic and antitumor activities.

Photophysical Properties and pH-Sensing Application : Research by Yan et al. (2017) highlighted the synthesis of pyrimidine-phthalimide derivatives, which exhibit solid-state fluorescence emission and potential for developing novel colorimetric pH sensors.

Synthesis and Pharmacological Screening : Kumar et al. (2017) investigated the synthesis and anti-inflammatory activity of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, showing significant reduction in oedema volume.

Mecanismo De Acción

Target of Action

N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine, also known as DMAP, is a derivative of pyridine . It is widely used as a catalyst in chemical synthesis, including organic synthesis, pharmaceutical synthesis, pesticide synthesis, dye synthesis, and fragrance synthesis . The primary targets of DMAP are the reactants in these synthesis reactions.

Mode of Action

DMAP acts as a nucleophilic catalyst, enhancing the reactivity of many types of reactions such as acylation, alkylation, and etherification . It does this by interacting with its targets and facilitating the transfer of a functional group from one molecule to another. This results in the formation of new chemical bonds and the synthesis of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by DMAP depend on the specific reaction it is catalyzing. In general, DMAP is involved in the transfer of functional groups in various biochemical pathways, leading to the synthesis of new compounds. The downstream effects of these reactions can vary widely, from the creation of new pharmaceuticals to the production of fragrances .

Result of Action

The molecular and cellular effects of DMAP’s action are primarily seen in the new compounds it helps to synthesize. These can range from pharmaceuticals with therapeutic effects at the cellular level, to dyes and fragrances with sensory effects at the macroscopic level .

Action Environment

The action, efficacy, and stability of DMAP can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the synthesis process . For example, DMAP’s catalytic activity can be enhanced under certain conditions, such as in the presence of a base or acid .

Propiedades

IUPAC Name |

N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEWOQLJKKMQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2959670.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)

![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2959691.png)

![ETHYL N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]CARBAMATE](/img/structure/B2959692.png)